Fenoprofen Sodium Salt Dihydrate
CAS No.: 66424-46-2
Cat. No.: VC0126039
Molecular Formula: C₁₅H₁₃NaO₃·2H₂O
Molecular Weight: 264.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66424-46-2 |
|---|---|
| Molecular Formula | C₁₅H₁₃NaO₃·2H₂O |
| Molecular Weight | 264.25 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Fenoprofen Sodium Salt Dihydrate has the molecular formula C₁₅H₁₃O₃·Na·2H₂O, with a molecular weight of 300.28 g/mol . It consists of:
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Fenoprofen base: A propionic acid derivative (C₁₅H₁₄O₃).
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Sodium ion (Na⁺): Acts as a counterion to balance the carboxylate group.
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Two molecules of water: Hydrate components stabilizing the crystal structure .
Key Identifiers
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 66424-46-2 (dihydrate) | |
| Anhydrous Sodium Salt | 29679-58-1 | |
| PubChem CID | 159355725 |
Structural Features
The compound’s structure includes:
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Phenoxy group: A benzene ring substituted with a methoxy group at the meta position.
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Propanoate backbone: A branched chain with a carboxylic acid group deprotonated to form the sodium carboxylate .
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Hydration sites: Two water molecules coordinated within the crystal lattice .
Synthesis and Production
Key Challenges
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Purification: Ensuring >95% purity requires HPLC validation .
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Hydration control: Maintaining the dihydrate form under specific storage conditions (e.g., +4°C) .
Pharmacological Mechanisms
Anti-Inflammatory Action
Fenoprofen Sodium Salt Dihydrate inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. This action:
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Reduces inflammation: Alleviates swelling and pain in conditions like arthritis.
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Blocks fever: Antipyretic effects via central nervous system modulation .
COX Inhibition Profile
| COX Isoform | Inhibition Potency | Clinical Relevance |
|---|---|---|
| COX-1 | Moderate | Gastrointestinal toxicity |
| COX-2 | Higher | Anti-inflammatory efficacy |
Allosteric Modulation
Recent studies reveal fenoprofen’s role as a positive allosteric modulator (PAM) at melanocortin receptors (MC3/4/5), enhancing α-melanocyte-stimulating hormone (α-MSH) signaling. This mechanism may contribute to immunomodulatory effects in autoimmune diseases like arthritis .
Clinical Applications and Efficacy
Pain Management
Fenoprofen is primarily used for mild to moderate pain and inflammatory conditions:
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Postoperative pain: A single 200 mg dose provides ≥50% pain relief within 4–6 hours (NNT = 2.3 vs. placebo) .
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Arthritis: Reduces joint swelling, stiffness, and pain intensity in osteoarthritis and rheumatoid arthritis .
Dose-Response Data
| Dose (mg) | Efficacy (≥50% Pain Relief) | Adverse Events |
|---|---|---|
| 12.5 | Minimal | Rare |
| 50 | Moderate | Mild GI upset |
| 200 | Optimal (57% efficacy) | Similar to placebo |
| 300 | Comparable to ibuprofen | Increased risk |
Research Findings and Innovations
Preclinical Studies
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Arthritis Models: Fenoprofen reduced disease incidence to 60% in murine collagen-induced arthritis, dependent on MC3 receptor activity .
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Mechanistic Insights: Enhanced α-MSH signaling via MC3 receptors may synergize with anti-inflammatory effects .
Comparative Efficacy
| Parameter | Fenoprofen 200 mg | Ibuprofen 400 mg | Morphine 8 mg |
|---|---|---|---|
| Peak Pain Relief | 57% | ~55% | 40% |
| Onset Time (min) | 30–60 | 20–30 | 15–30 |
| Half-Life (h) | ~3 | ~2 | ~2–3 |
Limitations
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Dose Limitations: Max daily dose of 3–3.2 g (base equivalent) due to toxicity risks .
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Formulation Challenges: Sodium salt’s hygroscopic nature requires specialized storage .
Regulatory and Industrial Considerations
Quality Control Standards
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Purity: >95% HPLC purity for pharmaceutical-grade material .
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Stability: Degrades at temperatures >4°C, necessitating refrigerated storage .
Environmental Impact
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